molecular formula C6H5Br2N B2413462 3-Bromo-4-(bromomethyl)pyridine CAS No. 120277-16-9

3-Bromo-4-(bromomethyl)pyridine

Cat. No.: B2413462
CAS No.: 120277-16-9
M. Wt: 250.921
InChI Key: QGZWAAKESNWKJW-UHFFFAOYSA-N
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Description

3-Bromo-4-(bromomethyl)pyridine is a halogenated heterocyclic compound with the molecular formula C6H5Br2N. It is a derivative of pyridine, where the bromine atoms are substituted at the 3rd and 4th positions, with one of the bromine atoms attached to a methyl group. This compound is used in various organic synthesis processes due to its reactivity and ability to form complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(bromomethyl)pyridine typically involves the bromination of 4-methylpyridine. One common method includes the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(bromomethyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of 3-azido-4-(bromomethyl)pyridine, 3-thio-4-(bromomethyl)pyridine, etc.

    Oxidation: Formation of 3-bromo-4-formylpyridine or 3-bromo-4-carboxypyridine.

    Reduction: Formation of 4-methylpyridine derivatives.

Scientific Research Applications

3-Bromo-4-(bromomethyl)pyridine is used in various scientific research applications:

    Chemistry: As a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Used in the study of enzyme inhibitors and as a precursor for biologically active compounds.

    Medicine: Potential use in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(bromomethyl)pyridine involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing the compound to participate in substitution reactions. The methyl group attached to the pyridine ring can undergo oxidation or reduction, leading to various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-(bromomethyl)pyridine is unique due to the presence of two bromine atoms, which enhances its reactivity and versatility in organic synthesis. The dual bromine substitution allows for a wider range of chemical transformations compared to its analogs .

Properties

IUPAC Name

3-bromo-4-(bromomethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2N/c7-3-5-1-2-9-4-6(5)8/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZWAAKESNWKJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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